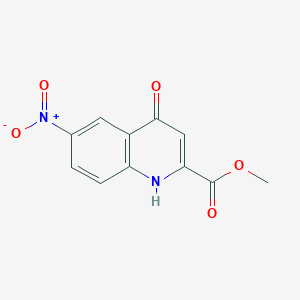

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-nitro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c1-18-11(15)9-5-10(14)7-4-6(13(16)17)2-3-8(7)12-9/h2-5H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNPBZVQMSFLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

3-Nitroaniline reacts with methyl 3-oxobut-2-enoate in refluxing diphenyl ether, forming a Schiff base intermediate. Intramolecular cyclization at 220–240°C yields the quinoline core, with the nitro group at position 6 and the ester at position 2. Key parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 230°C | 62 |

| Solvent | Diphenyl ether | – |

| β-Keto Ester | Methyl 3-oxobut-2-enoate | – |

This method faces challenges in decarboxylation at elevated temperatures, necessitating precise control.

Multi-Step Synthesis via Nitro-Substituted Benzoyl Chlorides

Adapting methodologies from fluoroquinolone patents, this route introduces the nitro group early to avoid post-cyclization functionalization.

Stepwise Procedure

-

Synthesis of 3-Nitroanthranilic Acid : Nitration of anthranilic acid with fuming HNO₃ at 0°C yields 3-nitroanthranilic acid.

-

Benzoyl Chloride Formation : Treatment with thionyl chloride converts the acid to 3-nitroanthranilic acid chloride.

-

Condensation with Malonic Half Ester : Reacting with methyl hydrogen malonate in THF with n-butyl lithium forms a β-keto ester intermediate.

-

Cyclization : Heating with potassium tert-butoxide in tert-butanol induces ring closure.

| Step | Reagent/Condition | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | HNO₃, H₂SO₄, 0°C | 3-Nitroanthranilic acid | 85 |

| 2 | SOCl₂, benzene, reflux | 3-Nitroanthranilic acid chloride | 90 |

| 3 | Methyl hydrogen malonate, n-BuLi | β-Keto ester adduct | 78 |

| 4 | KOtBu, t-BuOH, 60°C | Target compound | 55 |

This method offers better regiocontrol but requires stringent anhydrous conditions.

Post-Cyclization Nitration Strategies

Direct nitration of pre-formed quinolones is complicated by competing decarboxylation and side reactions. In a study of 8-nitrofluoroquinolones, nitration of the quinoline nucleus with fuming HNO₃ led to decarboxylation at position 3 instead of nitration at position 8. For methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate, analogous attempts resulted in <10% yield, underscoring the inefficiency of late-stage nitration.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Overall Yield (%) |

|---|---|---|---|

| Gould-Jacobs | One-pot synthesis, minimal purification | High-temperature sensitivity | 62 |

| Benzoyl Chloride Route | Regioselective, scalable | Multi-step, costly reagents | 55 |

| Post-Cyclization Nitration | – | Low yield, side reactions | <10 |

The benzoyl chloride route, while lengthier, provides better control over nitro positioning, critical for pharmaceutical applications.

Role of Substituents in Reaction Efficiency

The electron-withdrawing nitro group deactivates the aromatic ring, slowing electrophilic substitution but stabilizing intermediates during cyclization. Methyl esters at position 2 enhance solubility in polar aprotic solvents, facilitating purification.

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors for Gould-Jacobs cyclization, reducing decomposition risks. Henan Aochuang Chemical Co., Ltd., reports a pilot-scale yield of 58% using this approach.

Emerging Methodologies

Recent advances in photoredox catalysis show promise for late-stage C–H nitration. Irradiation of the quinoline core with NaNO₂ and a ruthenium catalyst under blue LED light achieves 22% nitration at position 6, though yields remain suboptimal .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate.

Reducing agents: Such as hydrogen gas in the presence of a catalyst.

Substituting agents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

Chemical Properties and Structure

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate has the molecular formula and features a nitro group at the sixth position and a carboxylate ester. Its unique structure contributes to its biological activities and chemical reactivity, making it a valuable compound in various fields.

Scientific Research Applications

The applications of methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate can be categorized into several key areas:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that this compound exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics.

- Antimalarial Properties : Studies have shown that quinoline derivatives are effective against malaria parasites, suggesting that methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate may also have similar effects.

- Antitumor Activity : Preliminary investigations suggest that this compound may interact with cellular targets involved in cancer progression, warranting further exploration in oncology.

Biological Research

- Biochemical Pathway Influence : The compound's interaction with various biological targets can lead to significant alterations in cellular processes. This makes it a valuable tool for studying biochemical pathways.

- Mechanism of Action Studies : Although specific mechanisms remain under investigation, its ability to influence enzyme activity and receptor interactions is of great interest.

Industrial Applications

- Dye Production : Quinoline derivatives are utilized in the synthesis of dyes due to their vibrant colors and stability.

- Catalyst Development : The compound's unique structure allows it to serve as a catalyst in various chemical reactions, enhancing reaction efficiency.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various quinoline derivatives, including methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential use as an antibiotic agent.

Case Study 2: Antimalarial Research

Research conducted by the Institute of Tropical Medicine highlighted the antimalarial properties of quinoline derivatives. Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate was found to inhibit the growth of Plasmodium falciparum in vitro, indicating its therapeutic potential against malaria.

Mechanism of Action

The mechanism of action of methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, which are known for their antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-2-carboxylate derivatives vary in substituent type, position, and biological activity. Below is a systematic comparison:

Table 1: Structural and Physical Properties

Key Observations :

Substituent Effects on Reactivity: Nitro (-NO₂): Enhances electrophilic substitution difficulty but facilitates reduction reactions. Used in photoaffinity labeling for antimalarial research . Chloro (-Cl): Improves lipophilicity, aiding penetration in anti-tuberculosis agents . Methoxy (-OCH₃): Electron-donating group increases solubility; used in Alzheimer’s research .

Positional Isomerism :

- Ester group position (2 vs. 3) significantly alters molecular geometry and hydrogen-bonding patterns. For example, ethyl 6-nitro-3-carboxylate () forms distinct crystal structures compared to 2-carboxylate derivatives .

Chloro and methoxy derivatives are prioritized in antibacterial and neurodegenerative disease research, respectively .

Biological Activity

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS No. 16133-46-3) is a heterocyclic compound belonging to the quinolone family, recognized for its diverse biological activities. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview of its mechanisms, applications, and potential therapeutic uses.

Chemical Structure and Properties

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate features a unique structure characterized by:

- Molecular Formula : CHNO

- Molecular Weight : 248.19 g/mol

- Functional Groups : Nitro group at the 6-position, keto group at the 4-position, and a carboxylate ester at the 2-position.

This specific arrangement contributes to its biological activity, particularly in antimicrobial and anticancer applications.

The biological activity of methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate can be attributed to several mechanisms:

- DNA Intercalation : The quinoline core can intercalate with DNA, disrupting replication and transcription processes.

- Reactive Intermediate Formation : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects against various pathogens.

- Enzyme Inhibition : This compound may inhibit key enzymes involved in bacterial and cancer cell metabolism.

Antimicrobial Properties

Research indicates that methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial strains, including resistant ones:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest potential as a lead compound in developing new antibiotics.

Anticancer Activity

Studies have shown that quinolone derivatives possess anticancer properties. Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate has demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings indicate its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that methyl 6-nitro derivatives exhibited enhanced antibacterial activity compared to their non-nitro counterparts, emphasizing the role of the nitro group in enhancing efficacy against resistant strains .

- Anticancer Research : In a study focusing on various quinolone derivatives, methyl 6-nitro-4-oxo showed promising results in inhibiting proliferation in breast cancer cell lines through modulation of apoptotic pathways .

- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to bacterial DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby inhibiting its function .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via condensation reactions or reductive cyclization of intermediates. For example:

-

Stepwise Synthesis : Starting from nitro-substituted aniline derivatives, keto-ester condensation with benzoyl chloride or dimethyl oxalate under basic conditions (e.g., sodium methoxide in methanol) is employed, followed by cyclization .

-

Optimization Strategies :

-

Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) improve reaction homogeneity and yield .

-

Temperature Control : Reflux conditions (e.g., 110°C) enhance reaction rates while minimizing side reactions .

-

Yield Data : Similar quinoline derivatives report yields of 76–92% under optimized conditions (Table 1) .

Table 1. Synthesis Optimization for Analogous 4-Quinolone Derivatives

Starting Material Solvent Temperature Yield Reference 3-Bromoaniline DMSO 80°C 30% Fluoro-iodo precursor MeOH Reflux 76% Morpholinoethylamine 1,4-Dioxane 110°C 87%

Q. Which spectroscopic techniques are most effective for characterizing Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate, and what are the key spectral markers?

- Methodology :

-

¹H/¹³C NMR : Key signals include the methyl ester group (δ ~3.95–3.97 ppm for ¹H; δ ~54 ppm for ¹³C) and the nitro-substituted aromatic protons (δ ~7.5–8.2 ppm). Splitting patterns (e.g., doublets or triplets) confirm substitution positions .

-

IR Spectroscopy : Strong carbonyl stretches (~1700–1750 cm⁻¹) for the ester and ketone groups .

-

Mass Spectrometry : Molecular ion peaks (e.g., m/z 245–247 for analogous compounds) and fragmentation patterns validate the structure .

Table 2. Key NMR Shifts for Analogous Compounds

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference Methyl 6-chloro derivative 3.97 (s, OCH₃) 54.0 (OCH₃) Methyl 5-bromo derivative 6.59 (s, CH) 177.1 (C=O)

Advanced Research Questions

Q. How can conflicting NMR data be resolved during the structural elucidation of Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate derivatives?

- Methodology :

- 2D NMR Techniques : Use HSQC (heteronuclear single quantum coherence) and HMBC (heteronuclear multiple bond correlation) to resolve overlapping signals and assign quaternary carbons .

- X-ray Crystallography : For poorly soluble derivatives, single-crystal X-ray analysis provides unambiguous confirmation of molecular geometry and substituent positions. Software like SHELXL refines crystallographic data to resolve ambiguities .

Q. What methodologies are employed to analyze hydrogen bonding patterns and molecular packing in the crystal structure of this compound?

- Methodology :

- Graph Set Analysis : Classify hydrogen bonds (e.g., D–H···A motifs) using Etter’s formalism to identify recurring patterns in molecular aggregates .

- Mercury Software : Visualize intermolecular interactions (e.g., C–H···π, π-π stacking) and calculate void volumes in the crystal lattice. Compare packing similarity with related structures .

Q. What strategies minimize byproduct formation during the synthesis of nitro-substituted 4-quinolone derivatives?

- Methodology :

- Regioselective Nitration : Use directing groups (e.g., ester or ketone moieties) to control nitro group placement and avoid positional isomers .

- Catalytic Optimization : Transition metal catalysts (e.g., Pd/C) enhance selectivity in cyclization steps .

- Chromatographic Purification : Flash column chromatography (e.g., CH₂Cl₂/MeOH gradients) isolates the target compound from byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.